molecular formula C20H18ClN3O2 B3516507 4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one

4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one

Cat. No.: B3516507
M. Wt: 367.8 g/mol
InChI Key: FHFHDMJCRDSTLZ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Materials: 4-chlorobenzaldehyde, phthalic anhydride, and pyrrolidine.

    Step 1: Condensation of 4-chlorobenzaldehyde with phthalic anhydride to form an intermediate.

    Step 2: Cyclization of the intermediate to form the phthalazinone core.

    Step 3: Introduction of the pyrrolidin-1-yl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, using large-scale reactors and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidin-1-yl group.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent for various diseases.

    Biochemistry: Studies on its interaction with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[2-oxo-2-(morpholin-4-yl)ethyl]phthalazin-1(2H)-one
  • 4-(4-chlorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one

Uniqueness

The presence of the pyrrolidin-1-yl group in 4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-15-9-7-14(8-10-15)19-16-5-1-2-6-17(16)20(26)24(22-19)13-18(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHDMJCRDSTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one
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4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one

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